7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-1-(3-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N2O3/c23-13-5-3-4-12(10-13)19-18-20(27)15-11-14(24)7-8-16(15)29-21(18)22(28)26(19)17-6-1-2-9-25-17/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGRYXBTFWSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective properties. The molecular formula of this compound is C22H12F2N2O3, with a molecular weight of 390.346 g/mol.
Chemical Structure
The compound features a complex structure that includes a chromeno-pyrrole ring system. The presence of fluorine atoms and a pyridine moiety may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation and survival.
- Caspase Inhibition : Caspase-3 inhibitors derived from related pyrrole compounds have shown hepatoprotective and cardioprotective effects, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
The neuroprotective effects of chromeno-pyrrole derivatives are attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.
Research Findings
A recent study explored the synthesis and biological evaluation of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives, including the target compound. The results demonstrated promising antioxidant activity and potential applications in treating neurodegenerative conditions .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several chromeno-pyrrole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction .
- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as lead structures for developing new antibiotics .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that 7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. This compound has demonstrated effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Antimicrobial Activity
In addition to its anticancer and neuroprotective properties, this compound has shown antimicrobial activity against a range of pathogens. It possesses the ability to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics or antimicrobial agents .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various multicomponent reactions that allow for the introduction of diverse substituents. This flexibility in synthesis enables the creation of a library of derivatives with potentially enhanced biological activities. Recent studies have reported successful methodologies for synthesizing functionalized derivatives that maintain high purity and yield .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
*Yield estimated based on methodology in , where >50% of analogs achieved >70% yields.
Physicochemical and Spectroscopic Properties
- Spectroscopic Data : While specific data for the target are unavailable, analogs like show characteristic IR peaks for hydroxyl (3371 cm<sup>-1</sup>) and carbonyl (1711 cm<sup>-1</sup>) groups. <sup>1</sup>H NMR signals for aromatic protons (δ 7.55–6.67) and methoxy groups (δ 3.65) are consistent across the class .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound and its analogs?
The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which is typically synthesized via multi-component reactions involving condensation of substituted aryl amines, aldehydes, and chromone derivatives. Key steps include:
- Cyclocondensation : Fluorinated aryl amines react with pyridine-2-carboxaldehyde under acidic conditions to form the pyrrole ring.
- Chromone Integration : A chromone moiety (e.g., 7-fluoro-substituted) is introduced via nucleophilic addition, followed by oxidation to stabilize the fused ring system .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical due to the compound’s low solubility.
Q. Table 1: Representative Synthetic Conditions from Analogous Studies
| Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | AcOH, reflux, 12 h | 58–62 | Vydzhak et al. (2008) |
| Pyridin-2-yl | DMF, 80°C, 8 h | 45–50 | Vydzhak et al. (2010) |
Q. What spectroscopic techniques are prioritized for structural validation?
- NMR Spectroscopy : and NMR are essential for confirming fluorinated substituents and aromatic proton environments.
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Used sparingly due to crystal growth challenges, but critical for resolving stereochemical ambiguities .
Q. Key Data Points :
- NMR shifts typically appear at δ -110 to -115 ppm for aryl fluorides.
- Chromenopyrrole-diones exhibit characteristic carbonyl IR stretches at 1680–1720 cm.
Q. How are preliminary biological activities assessed for this compound?
- In vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.
- Kinase Inhibition : Enzymatic assays targeting kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors.
- Solubility Profiling : Use of DMSO/PBS solutions to determine working concentrations for bioassays .
Advanced Research Questions
Q. How can researchers optimize low yields in fluorinated analog synthesis?
- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl) improve cyclization efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and enhances yields by 15–20% .
- Solvent Optimization : Replacing DMF with DMA (dimethylacetamide) reduces side-product formation.
Q. Table 2: Yield Optimization Strategies
| Strategy | Yield Improvement (%) | Limitations |
|---|---|---|
| Microwave irradiation | +15–20 | Equipment availability |
| Catalytic Pd/C | +10–12 | Cost of noble metals |
Q. How should contradictory bioactivity data across cell lines be analyzed?
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to identify cell-specific signaling pathway activation.
- Metabolic Stability Testing : Assess compound degradation rates in different cell media (e.g., RPMI vs. DMEM).
- Purity Validation : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .
Q. What computational methods support structure-activity relationship (SAR) studies?
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Interference : Use LC-MS/MS with MRM (multiple reaction monitoring) to enhance specificity.
- Low Sensitivity : Derivatization with dansyl chloride improves fluorescence detection limits.
- Degradation Mitigation : Store samples at -80°C and avoid freeze-thaw cycles .
Q. Key Recommendations for Researchers
- Prioritize fluorinated analogs for enhanced bioavailability and target engagement.
- Cross-validate biological findings with orthogonal assays (e.g., Western blotting alongside cytotoxicity assays).
- Reference synthetic protocols from Vydzhak and Panchishin for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
